3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often used in medicinal chemistry. The presence of multiple functional groups, including a chloro group, a dioxidotetrahydrothiophene moiety, and an ethylbenzyl group, makes this compound a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to introduce the dioxidotetrahydrothiophene group.
Formation of the Carboxamide: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Attachment of the Ethylbenzyl Group: This step involves the alkylation of the amide nitrogen with 4-ethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the carboxamide.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Amidation: Carbodiimides, such as EDCI or DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiophene derivatives.
Amidation: N-substituted carboxamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its pharmacokinetics and pharmacodynamics is essential for potential drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure may impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can bind to active sites, while the functional groups modulate the compound’s affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 2-bromobenzothiophene share the benzothiophene core but differ in their substituents.
Carboxamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide have similar carboxamide groups but lack the complex substituents of the target compound.
Chloro Derivatives: Compounds such as 3-chlorobenzothiophene and 4-chlorobenzamide contain chloro groups but differ in their overall structure.
Uniqueness
The uniqueness of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C23H24ClNO3S2 |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO3S2/c1-3-16-5-7-17(8-6-16)13-25(18-10-11-30(27,28)14-18)23(26)22-21(24)19-9-4-15(2)12-20(19)29-22/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
InChI Key |
RQBSAHZAGIABAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
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